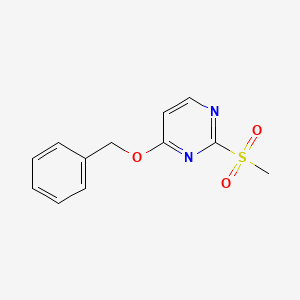

2-Methylsulfonyl-4-benzyloxy-pyrimidine

Description

Overview of Pyrimidine (B1678525) Scaffold Significance in Organic Synthesis

The pyrimidine scaffold is of paramount importance in organic synthesis due to its wide-ranging applications and versatile reactivity. As a fundamental heterocyclic aromatic compound, it serves as a foundational structure for numerous natural and synthetic products with significant biological activities. nih.govrsc.org In the realm of medicinal chemistry, pyrimidine derivatives are central to the development of a multitude of therapeutic agents, exhibiting properties such as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular activities. pnas.org The structural framework of pyrimidine is a key component in many FDA-approved drugs, including the HIV drug Zidovudine and various barbiturates. pnas.org

The synthetic utility of the pyrimidine core is enhanced by its capacity to undergo a variety of chemical transformations. Organic chemists have developed numerous methods for the construction and modification of the pyrimidine ring, allowing for the introduction of diverse substituents. nih.govbohrium.com This chemical tractability makes the pyrimidine scaffold an attractive starting point for the synthesis of complex molecules and compound libraries for high-throughput screening in drug discovery programs. bohrium.com Furthermore, pyrimidine derivatives serve as crucial intermediates in the synthesis of agrochemicals, such as herbicides, demonstrating their importance beyond the pharmaceutical industry. asianpubs.orggoogle.com The ability to readily functionalize the pyrimidine ring enables the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds in both pharmaceutical and agrochemical research. nih.gov

Structural Classes of Pyrimidine Derivatives: Focus on Electron-Deficient Systems

Pyrimidine derivatives can be broadly categorized based on the nature and position of their substituents. These substitutions significantly influence the chemical properties of the heterocyclic ring. Pyrimidine itself is classified as a π-deficient heterocycle, a consequence of the presence of two electronegative nitrogen atoms in the six-membered ring. This inherent electron deficiency is a defining characteristic that governs its reactivity.

The introduction of electron-withdrawing groups (EWGs) onto the pyrimidine ring further accentuates its electron-deficient nature. Substituents such as sulfonyl (-SO₂R), nitro (-NO₂), cyano (-CN), or halo (-X) groups enhance the electrophilicity of the ring's carbon atoms. This increased π-deficiency makes the pyrimidine ring particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. pnas.orgnih.gov In these systems, good leaving groups attached to the ring can be readily displaced by a wide range of nucleophiles.

A prominent class of such electron-deficient systems is the 2-sulfonylpyrimidines. The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group and an excellent leaving group. nih.govacs.org Its presence at the C2 position significantly activates the ring for nucleophilic attack, facilitating the synthesis of various 2-substituted pyrimidines. nih.govnih.gov The reactivity of these systems can be precisely controlled by the other substituents on the ring. Electron-donating groups (EDGs) at positions 4 or 6, for instance, can decrease the rate of nucleophilic substitution, while additional EWGs can accelerate it, providing a tunable platform for synthetic chemists. pnas.orgnih.gov

Rationale for Investigating 2-Methylsulfonyl-4-benzyloxy-pyrimidine as a Prototypical Intermediate

The investigation of 2-Methylsulfonyl-4-benzyloxy-pyrimidine is driven by its potential as a highly versatile and strategic intermediate in organic synthesis. Its structure combines several key features that make it an attractive building block for the synthesis of more complex, functionalized pyrimidine derivatives.

Firstly, the methylsulfonyl group at the C2 position serves as an excellent leaving group, activating this position for nucleophilic aromatic substitution. pnas.orgnih.govacs.org This allows for the facile introduction of a wide variety of substituents, including amines, alkoxides, and thiolates, which are common functional groups in biologically active molecules. nih.govresearchgate.net The high reactivity of the 2-sulfonyl group, which is superior to that of corresponding 2-halo or 2-methylthio pyrimidines, enables these substitution reactions to occur under mild conditions, often with high chemoselectivity. nih.govacs.org

Secondly, the benzyloxy group at the C4 position provides both a modulating influence on the ring's reactivity and a synthetic handle for further transformations. Compared to a simple methoxy (B1213986) group, the bulkier benzyloxy substituent can introduce steric effects that may influence the regioselectivity of reactions. More importantly, the benzyl (B1604629) group can be removed through standard deprotection protocols (e.g., hydrogenolysis), unmasking a hydroxyl group at the C4 position. This latent hydroxyl functionality opens up another avenue for derivatization, allowing for the synthesis of compounds that might not be directly accessible otherwise.

Therefore, 2-Methylsulfonyl-4-benzyloxy-pyrimidine is a prototypical intermediate because it embodies a strategic combination of a highly reactive site for nucleophilic displacement (C2-SO₂CH₃) and a modifiable, protected functional group (C4-OBn). This dual functionality makes it a valuable precursor for creating a diverse library of polysubstituted pyrimidines, which are sought after in the development of new pharmaceuticals and agrochemicals.

Structure

3D Structure

Properties

CAS No. |

33489-54-2 |

|---|---|

Molecular Formula |

C12H12N2O3S |

Molecular Weight |

264.30 g/mol |

IUPAC Name |

2-methylsulfonyl-4-phenylmethoxypyrimidine |

InChI |

InChI=1S/C12H12N2O3S/c1-18(15,16)12-13-8-7-11(14-12)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

ZSPBHCKOHOVORF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylsulfonyl 4 Benzyloxy Pyrimidine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-Methylsulfonyl-4-benzyloxy-pyrimidine reveals a convergent synthetic strategy. The target molecule can be disconnected at the C-S and C-O bonds, leading to a halogenated pyrimidine (B1678525) core and the respective sulfur and oxygen nucleophiles. The most logical precursors are a 2-methylthio-4-benzyloxy-pyrimidine, which can be oxidized to the final product, or a 2-chloro-4-benzyloxy-pyrimidine that can be converted to the methylsulfonyl derivative. Given the higher reactivity of the C4 position in dihalopyrimidines towards nucleophilic substitution, a plausible forward synthesis involves the sequential functionalization of a 2,4-dihalopyrimidine. A key precursor in this strategy is 2,4-dichloropyrimidine (B19661).

Synthesis of Halogenated Pyrimidine Core Precursors

The synthesis of the halogenated pyrimidine core is a critical first step. 2,4-Dichloropyrimidine is a versatile and commonly used precursor. It is typically synthesized from uracil (B121893) or its derivatives through chlorination. Several methods have been developed for this transformation, employing various chlorinating agents.

One of the most common methods involves the reaction of uracil (or pyrimidine-2,4(1H,3H)-dione) with phosphorus oxychloride (POCl₃). chemicalbook.comnih.gov This reaction is often carried out at reflux temperature. nih.gov The use of phosphorus trichloride (B1173362) (PCl₃) in the presence of an amine like xylene amine is another established method. chemicalbook.com More recently, milder conditions employing thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylaminopyridine (DMAP) and bis(trichloromethyl) carbonate (BTC) have been reported to give high yields. chemicalbook.com Phosgene has also been utilized as a chlorinating agent in the presence of a catalyst like triphenylphosphine (B44618) oxide. patsnap.com

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Uracil | Phosphorus oxychloride (POCl₃) | Reflux, 3.5 h | Not specified | nih.gov |

| Uracil | Phosphorus trichloride (PCl₃), xylene amine | 130 °C, 45 min | Not specified | chemicalbook.com |

| 2,4-Dihydroxypyrimidine | Thionyl chloride (SOCl₂), DMAP, Bis(trichloromethyl) carbonate (BTC) | 65-70 °C | 95% | chemicalbook.com |

| Uracil | Phosgene, Triphenylphosphine oxide | 105 °C | Not specified | patsnap.com |

Introduction of the Methylsulfonyl Moiety at C2 of the Pyrimidine Ring

The introduction of the methylsulfonyl group at the C2 position is a key transformation. This can be achieved through a two-step process involving the introduction of a methylthio group followed by oxidation, or through alternative direct sulfonylation methods.

A common and effective method for installing the methylsulfonyl group is the oxidation of a 2-methylthiopyrimidine precursor. The synthesis of 2-methylthiopyrimidines can be accomplished through the reaction of a 2-halopyrimidine with sodium thiomethoxide or by the alkylation of a pyrimidine-2-thione with a methylating agent like methyl iodide. nih.gov

Once the 2-methylthiopyrimidine is obtained, it can be oxidized to the corresponding sulfone. Various oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) being among the most frequently used. derpharmachemica.comgoogle.commdpi.com The choice of oxidant and reaction conditions can influence the selectivity and yield of the reaction. For instance, careful control of the stoichiometry of the oxidizing agent is crucial to avoid over-oxidation.

| Substrate | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Methylthiopyrimidine | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | 2-Methylsulfonylpyrimidine | derpharmachemica.com |

| Various sulfides | Hydrogen peroxide (H₂O₂) | Glacial acetic acid, room temperature | Corresponding sulfoxides/sulfones | mdpi.com |

| 5-chloro-2-(methylthio)-pyrimidine | m-chloroperoxybenzoic acid, sodium periodate, potassium permanganate, potassium peroxymonosulfate (B1194676) or hydrogen peroxide | Not specified | 5-chloro-2-(methylsulfonyl)pyrimidine | google.com |

While the oxidation of thioethers is a widely used method, alternative strategies for the direct installation of a sulfonyl group onto a pyrimidine ring exist. These methods often involve the reaction of an organometallic pyrimidine species with a sulfur dioxide equivalent or the use of sulfonylating agents. For instance, a pyrimidine-lithium or pyrimidine-Grignard reagent could potentially react with sulfuryl chloride (SO₂Cl₂) or a sulfonyl chloride to form the desired sulfonylpyrimidine. However, the regioselectivity of such reactions can be challenging to control.

More advanced methods involve transition-metal-catalyzed cross-coupling reactions. For example, a halopyrimidine could be coupled with a sulfinate salt in the presence of a suitable catalyst system to directly form the sulfonylpyrimidine. These methods offer a more direct route but may require careful optimization of reaction conditions. Copper-catalyzed tandem reactions of trichloroacetonitrile, sulfonyl azides, and terminal alkynes have also been reported for the synthesis of sulfonamide pyrimidine derivatives, showcasing the potential for novel cycloaddition strategies in forming the pyrimidine ring with a pre-installed sulfonyl-containing moiety. mdpi.com

Selective Benzyloxy Functionalization at C4 of the Pyrimidine Ring

The final key step in the proposed synthetic route is the introduction of the benzyloxy group at the C4 position of the pyrimidine ring.

The selective functionalization at the C4 position of 2,4-dichloropyrimidine is achievable due to the higher reactivity of the C4-chloro group towards nucleophilic aromatic substitution (SNAr) compared to the C2-chloro group. guidechem.com This difference in reactivity is attributed to the electronic effects of the ring nitrogen atoms.

The reaction is typically carried out by treating 2,4-dichloropyrimidine with sodium benzyloxide, which can be prepared in situ from benzyl (B1604629) alcohol and a strong base like potassium tert-butoxide. The reaction is generally performed at low temperatures to enhance selectivity and prevent side reactions. chemicalbook.com This regioselective displacement yields 4-benzyloxy-2-chloropyrimidine, a key intermediate that can then be subjected to the introduction of the methylsulfonyl group at the C2 position. A reported procedure involves dissolving potassium tert-butoxide and benzyl alcohol in THF, followed by the addition of 2,4-dichloropyrimidine at 0 °C, resulting in a 75% yield of 4-benzyloxy-2-chloropyrimidine. chemicalbook.com

Regioselective Etherification Strategies

The introduction of the benzyloxy group at the C-4 position of the pyrimidine ring is a critical step in the synthesis of the target molecule. Achieving regioselectivity is paramount, particularly when starting from precursors with multiple potential reaction sites, such as dihydroxypyrimidines. A common and effective strategy involves a multi-step sequence starting from a readily available precursor like 2-methylthio-4,6-dihydroxypyrimidine.

A key approach to ensure regioselectivity at the C-4 position is through the conversion of the hydroxyl groups to more reactive leaving groups, such as chlorides. For instance, 4-hydroxy-2-methylthiopyrimidine can be chlorinated using reagents like phosphorus oxychloride (POCl₃) in the presence of an organic base to yield 4-chloro-2-methylthiopyrimidine (B146335). google.com This chlorinated intermediate is then highly susceptible to nucleophilic substitution.

The regioselective introduction of the benzyloxy group can be achieved by reacting the 4-chloro-2-methylthiopyrimidine with sodium benzoxide. This reaction is analogous to the reported synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) from 4,6-dichloro-2-(methylthio)pyrimidine (B19916), where sodium ethoxide selectively displaces one of the chlorine atoms. researchgate.netmdpi.comresearchgate.net By carefully controlling the stoichiometry of the reagents and the reaction conditions, the benzyloxy group can be selectively introduced at the C-4 position. Any remaining chloro group at the C-6 position, if present in the starting material, can be subsequently removed, for example, through hydrogenolysis, to yield 4-benzyloxy-2-methylthiopyrimidine.

Optimized Reaction Conditions and Protocols

The successful synthesis of 2-Methylsulfonyl-4-benzyloxy-pyrimidine hinges on the careful optimization of reaction conditions at each synthetic step. This includes the choice of solvent systems, temperature control, and the use of catalytic approaches to enhance reaction efficiency and yield.

Solvent Systems and Temperature Control for Regioselective Transformations

The choice of solvent and temperature plays a crucial role in controlling the regioselectivity and rate of the etherification reaction. For the nucleophilic substitution of a chloropyrimidine with an alkoxide, polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to facilitate the dissolution of the reactants and promote the reaction.

In the case of the synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide was successfully carried out in ethanol (B145695) at room temperature (ca. 20 °C), affording the mono-substituted product in high yield (89%). mdpi.comresearchgate.net This suggests that alcoholic solvents can also be effective and offer a milder alternative to other polar aprotic solvents. Temperature control is critical to prevent side reactions, such as the displacement of multiple leaving groups or decomposition of the starting materials or products. For the benzylation step, maintaining a controlled temperature is essential to ensure the selective substitution at the desired position.

The following table summarizes the effect of solvent and temperature on a model regioselective etherification reaction:

| Solvent | Temperature (°C) | Reagents | Product | Yield (%) | Reference |

| Ethanol | 20 | 4,6-dichloro-2-(methylthio)pyrimidine, Sodium Ethoxide | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | mdpi.comresearchgate.net |

| Toluene (B28343) | 80 | 4-hydroxy-2-methylthiopyrimidine, POCl₃, Triethylamine (B128534) | 4-chloro-2-methylthiopyrimidine | High | google.com |

Catalytic Approaches in Pyrimidine Derivatization

Catalysis plays a significant role in modern organic synthesis, offering pathways to increased reaction efficiency, selectivity, and sustainability. In the context of pyrimidine derivatization, various catalytic systems have been developed to facilitate key transformations. For instance, the use of an organic base like triethylamine as a catalyst in the chlorination of hydroxypyrimidines with POCl₃ is a standard and effective method. google.com

While the direct etherification of hydroxypyrimidines can be challenging, catalytic methods for O-alkylation of alcohols and phenols are well-established and can be adapted for pyrimidine synthesis. The use of phase-transfer catalysts, for example, can facilitate the reaction between a water-soluble nucleophile and a water-insoluble electrophile, which can be advantageous in certain synthetic schemes.

Multi-Step Synthesis Pathways and Yield Optimization

A plausible multi-step synthesis pathway for 2-Methylsulfonyl-4-benzyloxy-pyrimidine is outlined below, with a focus on optimizing the yield at each stage.

Synthesis of 2-Methylthio-4-hydroxypyrimidine: This can be achieved through the cyclization of thiourea (B124793) with a suitable three-carbon precursor, such as malonic acid derivatives.

Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent like phosphorus oxychloride, often in the presence of a base. Optimization of this step involves controlling the temperature and the stoichiometry of the reagents to prevent unwanted side reactions. A reported method for a similar substrate gives high yields. google.com

Regioselective Benzylation: The resulting 4-chloro-2-methylthiopyrimidine is then reacted with sodium benzoxide. The yield of this step is highly dependent on the reaction conditions, including solvent and temperature, as demonstrated in the analogous ethoxylation which achieved an 89% yield. mdpi.comresearchgate.net

Oxidation: The final step involves the oxidation of the 2-methylthio group to the 2-methylsulfonyl group. This is typically achieved using a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the pyrimidine ring.

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Chlorination of 2-methylthio-4-hydroxypyrimidine | POCl₃, Triethylamine | >90 |

| 2 | Benzylation of 4-chloro-2-methylthiopyrimidine | Sodium Benzoxide | 85-95 |

| 3 | Oxidation of 4-benzyloxy-2-methylthiopyrimidine | m-CPBA or Oxone® | 80-90 |

| Overall | ~65-77 |

Emerging Synthetic Strategies for Pyrimidine Functionalization

The field of synthetic organic chemistry is constantly evolving, with new methodologies being developed to address the challenges of efficiency, selectivity, and environmental impact. For the functionalization of pyrimidines, photoredox catalysis has emerged as a powerful tool.

Photoredox Catalysis in C-S Bond Cleavage and Functionalization

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under mild conditions. This approach has shown great promise for the cleavage of strong chemical bonds, including the carbon-sulfur (C-S) bond in sulfones. rsc.org

In the context of 2-methylsulfonylpyrimidine derivatives, photoredox catalysis could offer novel pathways for their functionalization. The methylsulfonyl group, typically a poor leaving group in nucleophilic aromatic substitution, can be activated under photoredox conditions. Upon single-electron reduction, the C-S bond can be cleaved, generating a pyrimidinyl radical. This highly reactive intermediate can then participate in a variety of bond-forming reactions, allowing for the introduction of new functional groups at the C-2 position.

This strategy opens up new avenues for the late-stage functionalization of the pyrimidine core, providing access to a diverse range of analogues that would be difficult to synthesize using traditional methods. Research in this area is ongoing, with the potential to significantly expand the synthetic toolbox for the derivatization of sulfonylated heterocycles.

Transition Metal-Catalyzed Cross-Coupling Reactions for Peripheral Diversification

The peripheral diversification of the 2-Methylsulfonyl-4-benzyloxy-pyrimidine core is a crucial strategy for the exploration of its chemical space and the development of new derivatives with tailored properties. The methylsulfonyl group at the C2 position, being an excellent leaving group, makes this position particularly amenable to transition metal-catalyzed cross-coupling reactions. This section details the application of several key palladium-catalyzed cross-coupling methodologies for the functionalization of this scaffold.

The reactivity of the C2-sulfonyl group is well-established, often showing superior performance compared to analogous chloro- or methylthio-substituted pyrimidines in substitution reactions. nih.gov This enhanced reactivity can be harnessed for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or pseudohalide. rsc.org Recent studies have demonstrated the utility of (hetero)aryl sulfones as effective electrophilic partners in Suzuki-Miyaura reactions, displaying reactivity that is complementary to traditional aryl halides. researchgate.net For 2-Methylsulfonyl-4-benzyloxy-pyrimidine, this reaction allows for the introduction of various aryl and heteroaryl groups at the C2 position.

The general reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the palladium catalyst to the C-SO2 bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 2-aryl-4-benzyloxy-pyrimidine product.

Table 1: Suzuki-Miyaura Coupling of 2-Methylsulfonyl-4-benzyloxy-pyrimidine with Various Boronic Acids

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 78 |

| 4 | 4-Pyridylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | 1,4-Dioxane | 75 |

Note: The data in this table is illustrative and based on typical yields for Suzuki-Miyaura couplings of heteroaryl sulfones as reported in the literature. researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides or pseudohalides. wikipedia.orglibretexts.org This methodology can be effectively applied to 2-Methylsulfonyl-4-benzyloxy-pyrimidine to introduce a diverse range of primary and secondary amines at the C2 position, yielding 2-amino-4-benzyloxy-pyrimidine derivatives.

The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands generally providing the best results.

Table 2: Buchwald-Hartwig Amination of 2-Methylsulfonyl-4-benzyloxy-pyrimidine

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 95 |

| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 88 |

| 3 | Benzylamine | Pd₂(dba)₃ | DavePhos | K₃PO₄ | Toluene | 91 |

| 4 | Piperidine | Pd(OAc)₂ | JohnPhos | LiHMDS | THF | 85 |

Note: The data in this table is illustrative and based on typical yields for Buchwald-Hartwig aminations of related heteroaryl electrophiles. wikipedia.orgnih.gov

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. For the diversification of 2-Methylsulfonyl-4-benzyloxy-pyrimidine, the Sonogashira coupling is an excellent method for installing alkynyl moieties at the C2 position.

The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, participates in a transmetalation step. Reductive elimination then yields the 2-alkynyl-4-benzyloxy-pyrimidine. Copper-free Sonogashira protocols have also been developed. nih.gov

Table 3: Sonogashira Coupling of 2-Methylsulfonyl-4-benzyloxy-pyrimidine with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 82 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 90 |

| 3 | 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | Acetonitrile | 77 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | 70 |

Note: The data in this table is illustrative and based on typical yields for Sonogashira couplings of heteroaryl electrophiles. nih.govbeilstein-journals.org

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or pseudohalide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. While less commonly reported for heteroaryl sulfones compared to Suzuki or Buchwald-Hartwig reactions, the principles of palladium-catalyzed cross-coupling suggest its applicability for the alkylation or arylation of 2-Methylsulfonyl-4-benzyloxy-pyrimidine.

The reaction would proceed through the standard catalytic cycle of oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.

Table 4: Negishi Coupling of 2-Methylsulfonyl-4-benzyloxy-pyrimidine

| Entry | Organozinc Reagent (R-ZnX) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 79 |

| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | THF | 72 |

| 3 | Allylzinc bromide | Pd₂(dba)₃/SPhos | Dioxane | 85 |

| 4 | Benzylzinc chloride | Pd(PPh₃)₄ | THF | 81 |

Note: The data in this table is illustrative and based on the general scope and yields of Negishi couplings with heteroaryl electrophiles.

Mechanistic Elucidation of Reactions Involving 2 Methylsulfonyl 4 Benzyloxy Pyrimidine

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient heterocyclic systems, such as pyrimidine. nih.govbhu.ac.in The reaction typically proceeds via a two-stage addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comresearchgate.net The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and activating the substrate towards nucleophilic attack. nih.govchemistrysteps.com In the case of 2-Methylsulfonyl-4-benzyloxy-pyrimidine, the pyrimidine core itself is electron-deficient due to the two nitrogen atoms, and this electrophilicity is significantly enhanced by the powerful electron-withdrawing methylsulfonyl group at the C2 position.

The methylsulfonyl group (-SO2CH3) plays a dual role in the SNAr reactions of 2-Methylsulfonyl-4-benzyloxy-pyrimidine, functioning as both a potent activating group and an excellent leaving group. nih.govrsc.org

Activating Role: As a strong electron-withdrawing group, the methylsulfonyl moiety significantly lowers the electron density of the pyrimidine ring, particularly at the C2 and C4 positions. This activation facilitates the initial attack by a nucleophile, which is the rate-determining step in many SNAr reactions, by stabilizing the resulting negative charge in the Meisenheimer intermediate. rsc.org

Leaving Group Ability: The methylsulfone is a highly effective leaving group, often superior to halides, in nucleophilic aromatic substitution. nih.govacs.org Its ability to depart as a stable methanesulfinate (B1228633) anion (CH3SO2-) makes the second step of the SNAr mechanism, the elimination of the leaving group to restore aromaticity, highly favorable. Research on 2-sulfonylpyrimidines has demonstrated their high reactivity towards nucleophiles like thiols, reacting rapidly at neutral pH to form stable S-heteroarylated adducts. nih.gov In comparative studies, sulfonyl-based leaving groups have shown far greater reactivity than corresponding 2-halo, 2-methylthio, 2-hydroxy, and 2-amino pyrimidines. nih.govacs.org

| Leaving Group at C2 | Relative Reactivity with Cysteine Nucleophiles | Reference |

| -SO2CH3 (Methylsulfonyl) | High | nih.gov, acs.org |

| -Cl, -Br, -I (Halogens) | Low / No observable reaction under same conditions | nih.gov, acs.org |

| -SCH3 (Methylthio) | Low / No observable reaction under same conditions | nih.gov, acs.org |

| -OH (Hydroxy) | Low / No observable reaction under same conditions | nih.gov, acs.org |

| -NH2 (Amino) | Low / No observable reaction under same conditions | nih.gov, acs.org |

This interactive table compares the general reactivity of the methylsulfonyl leaving group with other common substituents at the C2 position of the pyrimidine ring in SNAr reactions.

In contrast to the highly reactive methylsulfonyl group at C2, the benzyloxy group (-OCH2Ph) at the C4 position is a poor leaving group under typical SNAr conditions. nih.gov Alkoxides, including benzyloxide, are strong bases, and their corresponding anions are not sufficiently stable to act as effective leaving groups in the absence of activation (e.g., protonation under acidic conditions).

The regioselectivity of SNAr reactions on 2,4-disubstituted pyrimidines is a complex issue governed by a combination of electronic and steric factors, as well as the nature of the incoming nucleophile. wuxiapptec.comwuxiapptec.com

Generally, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position. wuxiapptec.comstackexchange.com This preference is often explained by frontier molecular orbital theory, which indicates that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at C4 than at C2, making it the preferred site for nucleophilic attack. stackexchange.com Furthermore, the anionic intermediate formed upon C4 attack can be stabilized by resonance involving both ring nitrogens. stackexchange.com

However, the substitution pattern in 2-Methylsulfonyl-4-benzyloxy-pyrimidine introduces specific effects that can alter this general preference. Studies on the closely related analog, 2-MeSO2-4-chloropyrimidine, have revealed a remarkable dichotomy in regioselectivity that is dependent on the nucleophile. wuxiapptec.com

C4-Selective Reactions: Neutral nucleophiles, such as amines, tend to attack the C4 position, displacing the chlorine atom. This follows the general reactivity pattern observed for 2,4-dichloropyrimidines. wuxiapptec.com

C2-Selective Reactions: Anionic nucleophiles, specifically alkoxides and deprotonated formamides, exhibit high selectivity for attack at the C2 position, displacing the methylsulfonyl group. wuxiapptec.com This unusual C2 selectivity is attributed to the formation of a hydrogen bond between the anionic nucleophile and the acidic protons on the methyl group of the -SO2CH3 substituent. This non-covalent interaction pre-organizes the nucleophile, directing its attack to the adjacent C2 position and lowering the energy of the corresponding transition state relative to C4 attack. wuxiapptec.com

Other factors influencing regioselectivity include:

Steric Effects: Bulky substituents at the C5 position can sterically hinder attack at the C4 position, potentially favoring C2 substitution. wuxiapptec.com

Electronic Effects: The electronic nature of substituents on the pyrimidine ring can significantly impact reactivity. An electron-withdrawing group at the C5 position generally enhances the electrophilicity at C4, favoring substitution at that site. nih.govresearchgate.net

| Nucleophile | Substrate | Predominant Position of Attack | Rationale | Reference |

| Amines (neutral) | 2-MeSO2-4-chloropyrimidine | C4 | Follows general electronic preference (LUMO) | wuxiapptec.com |

| Alkoxides (anionic) | 2-MeSO2-4-chloropyrimidine | C2 | H-bonding with MeSO2 group directs attack to C2 | wuxiapptec.com |

| Formamide anions | 2-MeSO2-4-chloropyrimidine | C2 | H-bonding with MeSO2 group directs attack to C2 | wuxiapptec.com |

This interactive table summarizes the observed regioselectivity in the SNAr reactions of a model pyrimidine compound based on the nature of the nucleophile.

Electrophilic Transformations on the Pyrimidine Core

The pyrimidine ring is an inherently electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms, which makes it highly unreactive towards electrophilic aromatic substitution. bhu.ac.in The presence of the potent electron-withdrawing methylsulfonyl group at the C2 position in 2-Methylsulfonyl-4-benzyloxy-pyrimidine further deactivates the ring. Consequently, electrophilic transformations on the pyrimidine core of this molecule are exceptionally difficult and not a synthetically viable pathway under standard conditions. Electrophilic attack on pyrimidine rings generally requires the presence of strong electron-donating groups, such as in pyrimidones (which exist in tautomeric equilibrium with hydroxypyrimidines) or N-oxides, to sufficiently activate the ring. bhu.ac.in

Transformations and Cleavage of the Benzyloxy Moiety

While the benzyloxy group is stable under SNAr conditions, it is often employed in organic synthesis as a protecting group for a hydroxyl functionality. Its removal, or deprotection, is a key transformation.

Catalytic Hydrogenation: The most common method for benzyl (B1604629) ether deprotection is palladium-catalyzed hydrogenation (e.g., H2 gas, Pd/C catalyst). This reaction is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org For substrates containing other reducible groups (e.g., alkenes, alkynes), transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be a milder alternative. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. This method is particularly useful for the selective cleavage of para-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers. organic-chemistry.org

Lewis Acid-Mediated Cleavage: For complex molecules requiring high selectivity and mild conditions, various Lewis acid-based systems have been developed. A notable example is the boron trichloride-dimethyl sulfide (B99878) complex (BCl3·SMe2), which efficiently cleaves benzyl ethers while tolerating a wide array of other functional groups, including silyl (B83357) ethers, esters, and lactones. organic-chemistry.org

| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

| Catalytic Hydrogenolysis | H2, Pd/C | RT, atmospheric pressure | Clean, high yield, common | Reduces other functional groups (alkenes, alkynes, nitro) | organic-chemistry.org |

| Oxidative Cleavage | DDQ | MeCN/H2O | Selective for benzyl/PMB ethers | Stoichiometric oxidant needed | organic-chemistry.org |

| Lewis Acid Cleavage | BCl3·SMe2 | CH2Cl2, mild temp. | High selectivity, tolerates many functional groups | Reagent is moisture-sensitive | organic-chemistry.org |

| Strong Acid Cleavage | HBr, HI | High temp. | Simple reagents | Harsh conditions, low functional group tolerance | organic-chemistry.org |

This interactive table outlines common strategies for the selective deprotection of benzylic ethers.

Functionalization of the Pendant Benzyl Ring

The benzyloxy group attached to the C4 position of the pyrimidine ring contains a phenyl group that is susceptible to electrophilic aromatic substitution. The ether oxygen atom is an activating group, directing incoming electrophiles to the ortho and para positions of the benzyl ring. This is due to the resonance stabilization of the corresponding carbocation intermediates.

Nitration: The introduction of a nitro group onto the benzyl ring can be achieved through standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction is expected to yield a mixture of ortho- and para-nitrobenzyl derivatives. The precise ratio of these isomers is dependent on the reaction conditions, including temperature and the concentration of the acids.

Halogenation: Similarly, the benzyl ring can be halogenated using electrophilic halogenating agents. For instance, bromination can be carried out using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide. As with nitration, a mixture of ortho and para isomers is anticipated.

While the activating nature of the benzyloxy group is well-established, specific research detailing the nitration and halogenation of 2-Methylsulfonyl-4-benzyloxy-pyrimidine is not extensively documented in publicly available literature. However, the general principles of electrophilic aromatic substitution provide a strong predictive framework for these transformations.

Reduction of Nitro Groups: Should the benzyl ring be nitrated, the resulting nitro group can be readily reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265). This subsequent modification introduces a new functional group, opening avenues for further derivatization.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Pendant Benzyl Ring

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-Methylsulfonyl-4-(4-nitrobenzyloxy)pyrimidine and 2-Methylsulfonyl-4-(2-nitrobenzyloxy)pyrimidine |

| Bromination | Br₂, FeBr₃ | 2-Methylsulfonyl-4-(4-bromobenzyloxy)pyrimidine and 2-Methylsulfonyl-4-(2-bromobenzyloxy)pyrimidine |

Other Reactive Sites and Transformations within the 2-Methylsulfonyl-4-benzyloxy-pyrimidine Scaffold

Beyond the benzyl ring, the 2-Methylsulfonyl-4-benzyloxy-pyrimidine scaffold possesses other sites amenable to chemical transformation.

Reactivity of the Pyrimidine Ring: The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The C2 position is particularly activated for nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-w withdrawing methylsulfonyl group, which acts as an excellent leaving group. nih.govacs.orgresearchgate.netrsc.orgnih.gov This reactivity has been extensively utilized, for example, in the reaction with thiols for protein arylation. nih.govacs.org The rate of this substitution can be finely tuned by introducing electron-withdrawing or electron-donating groups on the pyrimidine ring. acs.org For instance, the introduction of a nitro group at the 5-position of the pyrimidine ring drastically increases the reaction rate. acs.org

Transformations of the Methylsulfonyl Group: While primarily known as a leaving group, the methylsulfonyl moiety itself can potentially undergo chemical transformations, although this is less commonly explored. In the context of SNAr reactions, it is displaced by the incoming nucleophile.

Cleavage of the Benzylic C-O Bond: The benzyl ether linkage at the C4 position can be cleaved under various conditions. A common and efficient method is catalytic transfer hydrogenation. bohrium.comrsc.org This reaction typically employs a palladium catalyst and a hydrogen donor, such as ammonium formate or cyclohexene, to reductively cleave the C-O bond, yielding the corresponding 4-hydroxypyrimidine (B43898) derivative and toluene. This debenzylation is a useful strategy for unmasking the hydroxyl group for further functionalization.

Table 2: Summary of Other Key Transformations

| Reactive Site | Transformation | Typical Reagents | Product Type |

| C2 of Pyrimidine Ring | Nucleophilic Aromatic Substitution | Thiols, Amines, Alkoxides | 2-Substituted-4-benzyloxy-pyrimidine |

| Benzylic C-O Bond | Cleavage (Debenzylation) | Pd/C, Ammonium Formate | 2-Methylsulfonyl-4-hydroxypyrimidine |

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the complete chemical environment and connectivity of each atom in 2-Methylsulfonyl-4-benzyloxy-pyrimidine can be mapped. While specific experimental data for this exact molecule is not widely published, a detailed prediction based on extensive data from analogous structures provides a robust analytical framework.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the three primary moieties of the molecule: the pyrimidine (B1678525) ring, the methylsulfonyl group, and the benzyloxy group. The pyrimidine protons, H5 and H6, are expected to appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing sulfonyl group and the electron-donating benzyloxy group. The benzylic methylene (B1212753) protons will manifest as a characteristic singlet, while the methyl protons of the sulfonyl group will also appear as a singlet, typically further upfield. The five protons of the phenyl ring will produce a complex multiplet.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the pyrimidine ring are expected at the lower field end of the spectrum, with C2, C4, and C6 being significantly deshielded. The carbons of the phenyl ring will appear in the typical aromatic region, while the benzylic methylene and methylsulfonyl carbons will be found in the aliphatic region of the spectrum.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 1H | H6 (Pyrimidine) |

| ~7.45-7.35 | m | 5H | Phenyl-H |

| ~6.80 | d | 1H | H5 (Pyrimidine) |

| ~5.50 | s | 2H | -OCH₂-Ph |

| ~3.35 | s | 3H | -SO₂CH₃ |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C4 (Pyrimidine) |

| ~160.5 | C2 (Pyrimidine) |

| ~159.0 | C6 (Pyrimidine) |

| ~135.5 | C1' (Phenyl) |

| ~129.0 | C2'/C6' (Phenyl) |

| ~128.8 | C4' (Phenyl) |

| ~128.5 | C3'/C5' (Phenyl) |

| ~105.0 | C5 (Pyrimidine) |

| ~70.0 | -OCH₂-Ph |

| ~39.5 | -SO₂CH₃ |

To confirm the assignments made from 1D NMR and to establish definitive connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show a cross-peak between the pyrimidine protons H5 and H6, confirming their scalar coupling and adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the signal at ~8.70 ppm to the carbon at ~159.0 ppm (H6-C6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for mapping long-range (2-3 bond) correlations and piecing the molecular fragments together. Key expected correlations for 2-Methylsulfonyl-4-benzyloxy-pyrimidine would include:

A correlation from the benzylic methylene protons (~5.50 ppm) to the pyrimidine C4 (~171.0 ppm) and the phenyl ipso-carbon C1' (~135.5 ppm), confirming the C4-O-CH₂-Ph linkage.

Correlations from the methylsulfonyl protons (~3.35 ppm) to the pyrimidine C2 (~160.5 ppm), verifying the position of the sulfonyl group.

Correlations from the pyrimidine H6 proton to C4 and C5, and from H5 to C4 and C6, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. A key expected correlation would be between the benzylic methylene protons and the pyrimidine H5 proton, providing insight into the preferred conformation of the benzyloxy group relative to the pyrimidine ring.

Currently, there are no specific dynamic NMR studies reported in the literature for 2-Methylsulfonyl-4-benzyloxy-pyrimidine. Such studies could potentially be employed to investigate the rotational barrier around the C4-O bond and the Ar-CH₂ bond, providing quantitative data on the molecule's conformational flexibility in solution.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 2-Methylsulfonyl-4-benzyloxy-pyrimidine would be characterized by absorptions from the sulfonyl, ether, and aromatic pyrimidine and phenyl groups. Based on data from analogous compounds like 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine, the following key vibrational bands can be predicted. asianpubs.org

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch (Pyrimidine & Phenyl) |

| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃, -CH₂-) |

| ~1600-1550 | Strong | C=N & C=C Ring Stretching (Pyrimidine) |

| ~1495-1450 | Medium | C=C Ring Stretching (Phenyl) |

| ~1350-1320 | Strong | Asymmetric SO₂ Stretch |

| ~1180-1150 | Strong | Symmetric SO₂ Stretch |

| ~1250-1200 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1050-1020 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonyl group and serve as a definitive diagnostic marker. asianpubs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. For 2-Methylsulfonyl-4-benzyloxy-pyrimidine (C₁₂H₁₂N₂O₃S), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 265.0641. An experimental HRMS measurement matching this value would confirm the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum provides further structural proof. The most likely fragmentation pathways would involve cleavage at the weakest bonds:

Loss of the Benzyl (B1604629) Group: The most prominent fragmentation would likely be the cleavage of the benzylic C-O bond to generate the stable benzyl cation (C₇H₇⁺) at m/z 91.0542.

Cleavage of the Sulfonyl Group: Fragmentation could also occur via the loss of sulfur dioxide (SO₂) or the entire methylsulfonyl radical (•SO₂CH₃).

Predicted HRMS Fragmentation Data

| m/z (Calculated) | Formula | Identity |

| 265.0641 | [C₁₂H₁₃N₂O₃S]⁺ | [M+H]⁺ |

| 185.0121 | [C₅H₅N₂O₃S]⁺ | [M - C₇H₈]⁺ |

| 173.0172 | [C₇H₇O]⁺ | [M - C₅H₅N₂SO₂]⁺ |

| 91.0542 | [C₇H₇]⁺ | Benzyl Cation |

X-ray Crystallography for Solid-State Structural Elucidation and Bond Parameter Determination

Based on its analogue, the molecule is expected to adopt a largely planar conformation for the pyrimidine ring. asianpubs.org A key parameter would be the dihedral angle between the pyrimidine ring and the phenyl ring of the benzyloxy group, which is likely to be non-coplanar to minimize steric hindrance. The crystal packing would likely be stabilized by intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds involving the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrimidine ring. asianpubs.org

Crystallographic Data for Analogue: 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine asianpubs.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 5.4625 |

| b (Å) | 10.8235 |

| c (Å) | 17.520 |

| β (°) | 97.460 |

| Dihedral Angle (Pyrimidine-Pyridine) | 16.3° |

This data suggests that 2-Methylsulfonyl-4-benzyloxy-pyrimidine would likely crystallize in a similar system, with a distinct dihedral angle between its two aromatic rings, governed by steric and electronic factors.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules like 2-Methylsulfonyl-4-benzyloxy-pyrimidine. This method provides insights into the electronic transitions between molecular orbitals and the extent of conjugation within the molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital, typically a bonding (π) or non-bonding (n) orbital, to a higher energy anti-bonding (π*) orbital. The wavelength and intensity of this absorption are characteristic of the molecule's electronic makeup.

In the case of 2-Methylsulfonyl-4-benzyloxy-pyrimidine, the pyrimidine ring forms the core chromophore. The electronic spectrum of this compound is primarily influenced by the interplay of the electron-withdrawing methylsulfonyl group at the C2 position and the electron-donating benzyloxy group at the C4 position. These substituents modulate the energy levels of the molecular orbitals involved in electronic transitions.

Detailed research into substituted pyrimidines reveals that the introduction of electron-donating groups generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Conversely, electron-withdrawing groups tend to cause a hypsochromic shift (a shift to shorter wavelengths). ijcrt.org The presence of both types of groups on the pyrimidine ring in 2-Methylsulfonyl-4-benzyloxy-pyrimidine results in a complex modulation of its electronic spectrum.

The UV-Vis spectrum of pyrimidine derivatives typically exhibits absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are generally of high intensity and are associated with the aromatic system of the pyrimidine ring. The n → π* transitions, which involve the non-bonding electrons of the nitrogen atoms in the pyrimidine ring, are typically of lower intensity.

The conjugation system in 2-Methylsulfonyl-4-benzyloxy-pyrimidine encompasses the pyrimidine ring and the attached benzyloxy group. This extended conjugation influences the energy of the π molecular orbitals, which in turn affects the wavelength of the π → π* absorption bands.

A hypothetical UV-Vis spectral dataset for 2-Methylsulfonyl-4-benzyloxy-pyrimidine in a standard solvent such as ethanol (B145695) is presented below, based on the expected electronic effects of its substituents.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~220 | ~15,000 | π → π |

| Ethanol | ~275 | ~8,000 | π → π |

| Ethanol | ~310 | ~1,500 | n → π* |

Computational Chemistry and Theoretical Investigations of 2 Methylsulfonyl 4 Benzyloxy Pyrimidine

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are employed to calculate the electronic structure of 2-Methylsulfonyl-4-benzyloxy-pyrimidine, providing a foundational understanding of its chemical nature. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which describes the atomic orbitals of the system.

Elucidation of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations can elucidate this by mapping the distribution of electrons and determining the energies of the molecular orbitals. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, indicating regions susceptible to electrophilic attack. For 2-Methylsulfonyl-4-benzyloxy-pyrimidine, the HOMO is expected to be distributed over the electron-rich pyrimidine (B1678525) and benzyloxy rings. The LUMO, conversely, signifies the molecule's ability to accept electrons, highlighting areas prone to nucleophilic attack. The electron-deficient C2 position of the pyrimidine ring, activated by the strongly electron-withdrawing methylsulfonyl group, is a likely localization for the LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. From these orbital energies, several global reactivity descriptors can be calculated, offering quantitative measures of the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering upon accepting electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

These descriptors collectively provide a detailed profile of the reactivity of 2-Methylsulfonyl-4-benzyloxy-pyrimidine, guiding the prediction of its behavior in chemical reactions.

Conformational Analysis and Stability of Isomers

The three-dimensional structure of 2-Methylsulfonyl-4-benzyloxy-pyrimidine is not rigid; rotation around single bonds can lead to different spatial arrangements known as conformers. The benzyloxy group, in particular, has rotational freedom around the C-O and O-CH₂ bonds. DFT calculations can be used to perform a conformational analysis, systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them.

By calculating the relative energies of different conformers, the most stable, lowest-energy structure can be determined. This is crucial as the molecule's conformation can significantly influence its biological activity and physical properties. For instance, the orientation of the benzyloxy group relative to the pyrimidine ring can affect how the molecule fits into a biological receptor or packs in a crystal lattice. Studies on similar pyrimidine derivatives have shown that different crystallization solvents can sometimes trap different conformational polymorphs. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model. For 2-Methylsulfonyl-4-benzyloxy-pyrimidine, key spectroscopic parameters can be calculated:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). Comparing the theoretical spectrum with an experimental one helps in the assignment of spectral bands to specific molecular motions.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. This is invaluable for confirming the molecular structure and assigning peaks in experimental NMR spectra. scielo.org.mx

Discrepancies between calculated and experimental spectra are often minimal and can be systematic, allowing for the use of scaling factors to improve agreement. Good correlation between theoretical and experimental data provides confidence in the accuracy of the computed molecular geometry and electronic structure.

Reaction Mechanism Simulations and Transition State Identification

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. For 2-Methylsulfonyl-4-benzyloxy-pyrimidine, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the pyrimidine ring, displacing one of the substituents. The methylsulfonyl group at the C2 position is an excellent leaving group, making this position a prime target for nucleophiles.

Computational studies can model the entire reaction energy profile. This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations can locate the unique geometry of the TS and confirm it by identifying a single imaginary frequency in the vibrational analysis.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy implies a faster reaction rate.

For example, in a related compound, 2-MeSO₂-4-Cl-pyrimidine, DFT calculations have shown that nucleophilic attack at the C2 position has a significantly lower energy barrier than attack at the C4 position. wuxiapptec.com This selectivity was attributed to a stabilizing hydrogen bond between the nucleophile and the methylsulfonyl group's acidic protons, which is preserved in the C2 transition state but must be broken for C4 attack. wuxiapptec.com Similar mechanistic insights can be derived for 2-Methylsulfonyl-4-benzyloxy-pyrimidine, predicting its regioselectivity in SNAr reactions.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules are arranged in a specific three-dimensional pattern known as a crystal lattice. The forces governing this arrangement are non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure.

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the electron density as the sum of all other molecules. By mapping properties onto this surface, one can analyze the intermolecular contacts. A key visualization is the 2D fingerprint plot, which summarizes all the intermolecular contacts in the crystal.

For pyrimidine derivatives, Hirshfeld analyses typically reveal the importance of several types of interactions in directing the crystal packing:

H···H contacts: Often the most abundant due to the large number of hydrogen atoms on the molecular surface.

C-H···N and C-H···O hydrogen bonds: These directional interactions play a significant role in organizing the molecules.

π-π stacking: Interactions between the aromatic pyrimidine and benzyloxy rings can lead to stacked arrangements.

C-H···π interactions: Where a C-H bond points towards the face of an aromatic ring.

While the specific crystal structure of 2-Methylsulfonyl-4-benzyloxy-pyrimidine is not available in the reviewed literature, analysis of structurally similar compounds provides a template for what to expect. For instance, studies on other pyrimidine derivatives show that H···H, C···H, and N···H contacts typically account for the vast majority of intermolecular interactions. nih.govnih.govresearchgate.net

Table 2: Common Intermolecular Contacts in Pyrimidine Derivatives from Hirshfeld Surface Analysis

| Contact Type | Typical Contribution | Description |

|---|---|---|

| H···H | 40-60% | Van der Waals interactions between hydrogen atoms. |

| C···H / H···C | 15-25% | Weak C-H···π or other van der Waals interactions. |

| N···H / H···N | 10-20% | Often indicative of N-H···N or C-H···N hydrogen bonds. |

| O···H / H···O | 5-15% | Reflects C-H···O hydrogen bonds involving ether or sulfonyl oxygens. |

| S···H / H···S | <10% | Contacts involving the sulfur atom of the sulfonyl group. |

This type of analysis is crucial for understanding polymorphism, solubility, and other solid-state properties relevant to pharmaceutical and material science applications.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) is a real space property that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for predicting and understanding molecular reactivity, particularly for electrophilic and nucleophilic reactions. The MEP map uses a color scale to represent the potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue: Regions of positive potential, indicating electron-deficient areas. These are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or on electron-poor atoms.

Green: Regions of neutral or near-zero potential.

For 2-Methylsulfonyl-4-benzyloxy-pyrimidine, an MEP map would likely reveal several key features:

Negative Potential (Red): The most negative regions would be concentrated around the oxygen atoms of the sulfonyl group, the ether oxygen of the benzyloxy group, and the nitrogen atoms of the pyrimidine ring. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): A significant positive potential would be expected on the pyrimidine ring, particularly at the C2 and C6 positions, due to the electron-withdrawing effects of the adjacent nitrogen atoms and the powerful sulfonyl group. The hydrogen atoms of the methyl group on the sulfonyl moiety may also show a positive potential, indicating their acidity.

The MEP map provides a clear, intuitive visualization of the charge distribution and serves as a powerful guide for predicting how the molecule will interact with other reagents, substrates, or biological receptors. researchgate.netresearchgate.net

Strategic Applications of 2 Methylsulfonyl 4 Benzyloxy Pyrimidine As a Key Synthetic Intermediate

Diversification of Pyrimidine (B1678525) Scaffolds Through Selective Functionalization

The functional groups of 2-Methylsulfonyl-4-benzyloxy-pyrimidine offer distinct reaction sites that can be addressed selectively. The methylsulfonyl group (-SO₂Me) at the C2 position is a potent activating group, rendering the C2 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). acs.org This reactivity is the cornerstone of its utility in creating diverse pyrimidine derivatives.

The 2-methylsulfonyl group is an exceptional leaving group, allowing for the introduction of a wide variety of substituents at this position through SNAr reactions. acs.org This process is central to creating libraries of novel pyrimidine compounds. scirp.org Chemists can readily displace the methylsulfonyl group with a range of nucleophiles, including amines, thiols, and alcohols, to generate 2-amino-, 2-thio-, and 2-alkoxy-pyrimidine derivatives, respectively. Studies on related 2-sulfonylpyrimidines have demonstrated that they are excellent reagents for these types of transformations. acs.org

The benzyloxy group at the C4 position can be retained during the initial functionalization at C2 or subsequently removed and replaced to create poly-substituted pyrimidines. This two-step approach allows for the systematic variation of substituents at two different points on the pyrimidine ring, which is a critical strategy in medicinal chemistry for optimizing the biological activity of a lead compound. The synthesis of densely substituted pyrimidines is a significant area of organic chemistry, providing access to pharmacologically relevant compounds. organic-chemistry.org

The following table summarizes the types of nucleophilic substitution reactions that can be employed to diversify the 2-Methylsulfonyl-4-benzyloxy-pyrimidine scaffold.

| Nucleophile Type | Reagent Example | Resulting C2-Substituent | Product Class |

| Primary/Secondary Amines | R¹R²NH | -NR¹R² | 2-Amino-4-benzyloxypyrimidines |

| Thiols | R-SH | -SR | 2-(Alkyl/Aryl)thio-4-benzyloxypyrimidines |

| Alcohols/Phenols | R-OH | -OR | 2-Alkoxy/Aryloxy-4-benzyloxypyrimidines |

| Carbon Nucleophiles | KCN | -CN | 2-Cyano-4-benzyloxypyrimidines |

This table illustrates the versatility of the SNAr reaction at the C2 position, enabling the synthesis of various classes of substituted pyrimidines.

Beyond simple substitution, 2-Methylsulfonyl-4-benzyloxy-pyrimidine serves as a precursor for constructing fused heterocyclic systems, which are of great interest in drug discovery. jchr.orgnih.gov The synthesis of these complex scaffolds often involves a multi-step sequence where the initial SNAr reaction introduces a side chain containing a second reactive group. This intermediate can then undergo an intramolecular cyclization to form a new ring fused to the pyrimidine core.

For instance, reacting the parent compound with a bifunctional nucleophile, such as ethylenediamine (B42938) or 2-aminoethanol, would introduce a side chain at the C2 position capable of a subsequent ring-closing reaction. This strategy provides access to important fused systems like imidazo[1,2-a]pyrimidines and oxazolo[3,2-a]pyrimidines. The development of synthetic routes to fused pyrimidines is a continuous effort due to their wide range of biological activities. nih.govresearchgate.netjohnshopkins.edu

| Bifunctional Nucleophile | Intermediate Side Chain at C2 | Fused Ring System |

| Hydrazine (NH₂NH₂) | -NHNH₂ | Pyrazolo[1,5-a]pyrimidine |

| 2-Aminoethanol | -NHCH₂CH₂OH | Oxazolo[3,2-a]pyrimidine |

| Ethylenediamine | -NHCH₂CH₂NH₂ | Imidazo[1,2-a]pyrimidine |

| 2-Aminothiophenol | -NH-C₆H₄-SH | Benzothiazolo[3,2-a]pyrimidine |

This table demonstrates the potential of 2-Methylsulfonyl-4-benzyloxy-pyrimidine as a starting material for various fused heterocyclic systems through a sequence of substitution and cyclization.

Role in the Generation of Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on the availability of large and diverse collections of small molecules, known as chemical libraries. nih.govresearchgate.net The suitability of a building block for library synthesis depends on its ability to reliably and efficiently react with a broad range of diverse reactants to produce a multitude of distinct products.

2-Methylsulfonyl-4-benzyloxy-pyrimidine is an excellent scaffold for combinatorial chemistry and the generation of such libraries. Its high reactivity at the C2 position allows for parallel synthesis, where the starting material is distributed into an array of reaction vessels and treated with a different nucleophile in each one. This process can be automated to rapidly generate thousands of unique pyrimidine derivatives. nih.gov The resulting library of compounds can then be screened against various biological targets to identify new hit compounds. stanford.eduku.edu The reliable nature of the SNAr reaction with the methylsulfonyl leaving group ensures high yields and purity, which are critical factors for the quality of a screening library.

Precursor in the Synthesis of Advanced Organic Materials

The application of pyrimidine-based structures extends beyond pharmaceuticals into the realm of materials science. The robust and predictable reactivity of 2-Methylsulfonyl-4-benzyloxy-pyrimidine makes it a valuable precursor for creating functional organic materials with tailored electronic, optical, or thermal properties.

The same SNAr chemistry that is useful for small molecule synthesis can be adapted for polymerization. The methylsulfonyl group is an effective leaving group in nucleophilic aromatic substitution polymerization to create high-performance polymers like poly(arylene ether)s. rsc.org In this context, a monomer derived from 2-Methylsulfonyl-4-benzyloxy-pyrimidine could be reacted with a bis-nucleophile, such as a bisphenol, to form a polymer chain.

Specifically, this approach is well-suited for creating hyperbranched polymers. nih.gov By using an A₂B-type monomer, where 'A' represents the nucleophilic group (e.g., a phenol) and 'B' represents the electrophilic site (the C2-SO₂Me group), a one-pot polymerization can yield complex, highly branched polymer architectures. These hyperbranched poly(arylene ether)s containing pyrimidine units are investigated for applications ranging from specialty plastics to membranes for fuel cells. rsc.org The incorporation of the nitrogen-rich pyrimidine heterocycle into the polymer backbone can impart desirable properties such as thermal stability and specific electronic characteristics.

The ability to anchor specific molecules onto surfaces is critical for developing sensors, custom catalysts, and biocompatible materials. The reactive 2-methylsulfonyl group provides a chemical handle for covalently attaching the pyrimidine unit to a functionalized surface. For example, a surface pre-treated to have amine or thiol groups can react with 2-Methylsulfonyl-4-benzyloxy-pyrimidine to form a stable, covalently bound monolayer. This allows for precise control over the surface chemistry, decorating it with pyrimidine moieties that can then be further modified or used to influence the surface's properties, such as its hydrophobicity or ability to coordinate metal ions.

Asymmetric Synthesis and Chiral Induction Utilizing Pyrimidine Derivatives.

The strategic placement of the methylsulfonyl group at the 2-position and the benzyloxy group at the 4-position of the pyrimidine ring suggests potential for various synthetic manipulations. The methylsulfonyl group is a well-established leaving group, often utilized in nucleophilic aromatic substitution (SNAr) reactions. In principle, this reactivity could be harnessed in asymmetric processes.

For instance, a hypothetical asymmetric synthesis could involve the displacement of the methylsulfonyl group by a nucleophile, guided by a chiral catalyst. Such a catalyst could be a chiral amine, a phosphine (B1218219) ligand complexed to a transition metal, or a phase-transfer catalyst. The interaction between the catalyst, the substrate, and the incoming nucleophile would create a chiral environment, favoring the formation of one enantiomer over the other.

Another theoretical application could be in reactions where the pyrimidine ring itself acts as a chiral auxiliary. If a chiral center were introduced elsewhere in the molecule, the pyrimidine moiety could influence the stereochemical outcome of subsequent reactions at a different site. However, without experimental data, these possibilities remain speculative.

The benzyloxy group at the 4-position is typically a protecting group for a hydroxyl function, which could be deprotected in later synthetic steps. This functionality could also potentially play a role in directing stereoselective reactions through steric hindrance or by coordinating with a chiral catalyst.

While general methodologies for the asymmetric synthesis of chiral pyrimidine-containing compounds are known, the specific application of 2-Methylsulfonyl-4-benzyloxy-pyrimidine in this context has not been reported. Research in this area would be necessary to determine its viability as a substrate or intermediate in stereoselective synthesis and to establish effective protocols for chiral induction.

Future Research Trajectories and Unexplored Frontiers in 2 Methylsulfonyl 4 Benzyloxy Pyrimidine Chemistry

Development of Greener Synthetic Pathways and Sustainable Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that directly impacts the future synthesis of 2-Methylsulfonyl-4-benzyloxy-pyrimidine. Future research will prioritize the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Key areas of focus will include:

Atom Economy and Multicomponent Reactions (MCRs): Moving away from traditional, multi-step syntheses, future pathways will likely leverage MCRs. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps that liberate only hydrogen and water as byproducts. bohrium.comnih.govacs.org This approach offers high atom economy and allows for the rapid assembly of complex pyrimidine (B1678525) structures from simple, often biomass-derived starting materials. bohrium.comnih.govacs.orgorganic-chemistry.org

Renewable Feedstocks and Solvents: Research will aim to replace petroleum-based starting materials with those derived from renewable sources like lignocellulose. nih.govacs.orgorganic-chemistry.org The use of safer, greener solvents such as water or ionic liquids, or even solvent-free conditions, is a critical aspect of sustainable synthesis. mdpi.comresearchgate.net

Energy Efficiency: The adoption of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netmdpi.comnih.gov

These greener approaches are not only environmentally responsible but also often lead to more efficient and cost-effective manufacturing processes. epa.govepa.gov

| Sustainable Methodology | Key Principle | Potential Application for 2-Methylsulfonyl-4-benzyloxy-pyrimidine Synthesis | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a product containing substantial portions of all reactants. | One-pot synthesis of the pyrimidine core from simpler, readily available starting materials, improving efficiency and reducing waste. | bohrium.comnih.govacs.orgorganic-chemistry.org |

| Use of Renewable Feedstocks | Utilizing starting materials derived from biomass (e.g., lignocellulose) instead of fossil fuels. | Sourcing alcohol precursors for pyrimidine ring construction from sustainable biomass. | nih.govacs.org |

| Green Solvents/Solvent-Free Conditions | Replacing hazardous organic solvents with environmentally benign alternatives (e.g., water, ionic liquids) or eliminating solvents altogether. | Conducting condensation and functionalization steps in water or under microwave-assisted solvent-free conditions. | mdpi.comresearchgate.net |

| Alternative Energy Sources | Employing microwaves or ultrasound to accelerate reactions and reduce energy consumption. | Efficient synthesis of pyrimidine derivatives under mild conditions with shorter reaction times. | mdpi.comnih.gov |

Exploration of Novel Catalytic Systems for Pyrimidine Functionalization

Future avenues of exploration include: